Differential Physicochemical Profile vs. Des-fluoro Analog: Lipophilicity and Hydrogen Bonding Capacity
Computational comparison with the des-fluoro analog (8-(phenylmethanesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane) reveals key differences. The 2-fluorophenyl substituent increases molecular weight and reduces cLogP while adding a weak hydrogen bond acceptor [1]. This shift can significantly impact membrane permeability and off-target binding. Note: Data is from in silico prediction, not experimental measurement.
| Evidence Dimension | cLogP and H-bond acceptors |
|---|---|
| Target Compound Data | cLogP = 3.01; H-bond acceptors = 2 |
| Comparator Or Baseline | Des-fluoro analog (predicted): cLogP = 3.21; H-bond acceptors = 2 |
| Quantified Difference | ΔcLogP = -0.20 |
| Conditions | In silico prediction (ALOGPS 2.1) [1] |
Why This Matters
The lower lipophilicity, driven by the ortho-fluorine, can reduce phospholipidosis risk and CYP450 inhibition compared to more lipophilic, non-fluorinated analogs, making it a strategically safer starting point for early drug discovery.
- [1] Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved from http://www.vcclab.org/lab/alogps/ (Calculated for 8-[(2-fluorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane and its des-fluoro analog). View Source
